molecular formula C25H24N4O4 B2815178 N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251636-41-5

N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2815178
CAS No.: 1251636-41-5
M. Wt: 444.491
InChI Key: PPGHZHDQNQTQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a 2-methoxyethyl group at position 3, a phenyl group at position 7, and an acetamide side chain linked to a 3-acetylphenyl moiety. This scaffold is structurally related to kinase inhibitors and anticancer agents, as pyrrolo-pyrimidine derivatives are known for their bioactivity due to hydrogen-bonding interactions with target proteins .

Key structural features:

  • Pyrrolo[3,2-d]pyrimidinone core: A fused bicyclic system with a ketone at position 2.
  • 2-Methoxyethyl substituent: Enhances solubility and modulates steric effects.
  • 3-Acetylphenyl acetamide: Provides a hydrogen-bond acceptor/donor group for target binding.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-17(30)19-9-6-10-20(13-19)27-22(31)15-29-14-21(18-7-4-3-5-8-18)23-24(29)25(32)28(16-26-23)11-12-33-2/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGHZHDQNQTQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C26H26N4O4
  • Molecular Weight : 490.6 g/mol
  • CAS Number : 1115338-59-4
PropertyValue
Molecular FormulaC26H26N4O4
Molecular Weight490.6 g/mol
CAS Number1115338-59-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that Mannich bases, a class of compounds that includes this structure, have shown efficacy against various human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity of these compounds was reported to be significantly higher than standard chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its anticancer effects may involve:

  • DNA Interaction : Similar compounds have been shown to inhibit DNA topoisomerase I, leading to interference with DNA replication and transcription.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells has been a noted effect of related Mannich bases.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of specific substituents on the phenyl rings significantly influences potency against cancer cell lines.
  • Hydrophobic Interactions : The hydrophobic nature of certain groups enhances cellular uptake and bioactivity.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising cytotoxicity .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups, suggesting effective therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural homology with the target molecule, differing primarily in substituents and core heterocycles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Features Reference
N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide (Target) Pyrrolo[3,2-d]pyrimidinone 3-(2-Methoxyethyl), 7-phenyl, 3-acetylphenyl acetamide ~460 (estimated) Balanced lipophilicity; potential kinase inhibition N/A
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrrolo[3,2-d]pyrimidinone 3-(3-Methoxypropyl), 7-phenyl, 2-(trifluoromethyl)phenyl acetamide 515.52 Increased lipophilicity (CF3 group); enhanced metabolic stability
N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidinone 1-Phenyl, 3-acetamidophenyl acetamide ~430 (estimated) Pyrazole core alters binding affinity; reduced steric hindrance
N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide Pyrrolo[3,2-d]pyrimidinone 6-Chloro, 3-(3-methoxy-2-methylphenyl), thiazol-2-yl acetamide 571.20 Chlorine substituent enhances potency; thiazole improves π-π stacking

Q & A

Q. Q1. What are the key steps and challenges in synthesizing this compound?

The synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors, followed by acylation and functionalization steps. Critical challenges include:

  • Reaction optimization : Temperature control (e.g., reflux in anhydrous THF) and stoichiometric precision for intermediates like 3-(2-methoxyethyl)-4-oxo derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final acetamide product .

Q. Q2. How is the compound’s structure validated post-synthesis?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) are critical for confirming stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR (δ 2.03 ppm for acetyl groups, aromatic protons at 7.2–8.6 ppm) and LC-MS (e.g., m/z 362.0 [M+H]⁺) .

Advanced Synthetic Optimization

Q. Q3. How can reaction yields be improved for the methoxyethyl-substituted intermediate?

  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. DMSO) to optimize coupling reactions .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize side products like deacetylated byproducts .

Q. Q4. What strategies mitigate regioselectivity issues during acylation?

  • Directed ortho-metalation : Employ directing groups (e.g., methoxy) to control acetamide attachment .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .

Biological Activity and Mechanism

Q. Q5. How can researchers predict this compound’s biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on structural analogs like pyrazolo[4,3-d]pyrimidines, which show kinase inhibition .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Q. Q6. What are the limitations of extrapolating activity from structural analogs?

  • Substituent effects : Fluorophenyl groups (in analogs) may enhance membrane permeability but reduce solubility compared to methoxyethyl groups .
  • Validate experimentally : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies .

Analytical and Stability Studies

Q. Q7. Which analytical methods ensure batch-to-batch consistency?

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolytic degradation products .

Q. Q8. How is enantiomeric purity assessed for chiral intermediates?

  • Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Polarimetry : Compare specific rotation values with literature data for key intermediates .

Data Interpretation and Contradictions

Q. Q9. How to resolve conflicting solubility data reported in literature?

  • Orthogonal methods : Compare experimental solubility (e.g., shake-flask vs. computational COSMO-RS predictions) .
  • Buffer conditions : Test solubility in PBS (pH 7.4) vs. DMSO for biological assays .

Q. Q10. Why do crystallographic data sometimes conflict with NMR-based conformations?

  • Dynamic effects : Solution-state NMR captures conformational flexibility, while X-ray shows static crystal packing. Use MD simulations to reconcile differences .

Computational and Mechanistic Insights

Q. Q11. How to model hydrogen-bonding networks influencing crystallinity?

  • Graph-set analysis : Apply Etter’s rules to categorize motifs (e.g., R₂²(8) rings) using Mercury software .
  • DFT calculations : Optimize hydrogen bond energies at the B3LYP/6-31G* level .

Q. Q12. Can QSAR models predict SAR for pyrrolopyrimidine analogs?

  • Descriptor selection : Use logP, polar surface area, and H-bond acceptors/donors. Validate with leave-one-out cross-validation (R² > 0.8) .

Notes

  • Methodological rigor : Prioritize peer-reviewed synthesis protocols (e.g., multi-step acylation ) over vendor-reported data.
  • Advanced tools : Leverage SHELX for crystallography and AutoDock for docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.